Hinc II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hinc II, also known as Hind II, is a restriction enzyme that recognizes and cuts specific sequences of deoxyribonucleic acid (DNA). It is derived from the bacterium Haemophilus influenzae Rc. Restriction enzymes like this compound are essential tools in molecular biology for DNA manipulation and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hinc II is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into a plasmid vector, which is then introduced into Escherichia coli cells. These cells express the this compound enzyme, which can be purified using various chromatographic techniques. The enzyme is stored in a buffer containing Tris-HCl, potassium chloride, ethylenediaminetetraacetic acid (EDTA), dithiothreitol, bovine serum albumin, and glycerol .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically modified Escherichia coli cells. The cells are grown in bioreactors under controlled conditions to maximize enzyme yield. After fermentation, the cells are lysed, and the enzyme is purified through a series of chromatographic steps. The purified enzyme is then formulated into a storage buffer and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Hinc II undergoes hydrolysis reactions, specifically cleaving the phosphodiester bonds within DNA at its recognition site. The enzyme recognizes the palindromic sequence 5’-GTPyPuAC-3’ and cuts between the pyrimidine and purine bases .

Common Reagents and Conditions: The reaction conditions for this compound typically include a buffer containing Tris-HCl, magnesium chloride, and dithiothreitol. The enzyme is active at 37°C and is inactivated by heating at 65°C for 20 minutes .

Major Products Formed: The primary products of this compound digestion are DNA fragments with blunt ends. These fragments can be further manipulated for cloning, sequencing, or other molecular biology applications .

Scientific Research Applications

Hinc II is widely used in molecular cloning to cut DNA at specific sites, allowing for the insertion of genes or other DNA fragments into plasmids. It is also used in restriction fragment length polymorphism (RFLP) analysis to study genetic variation. Additionally, this compound is employed in genotyping, Southern blotting, and other DNA analysis techniques .

Mechanism of Action

Hinc II functions by binding to its specific DNA recognition sequence and catalyzing the hydrolysis of the phosphodiester bond between the pyrimidine and purine bases. The enzyme’s active site contains magnesium ions, which are essential for catalysis. The cleavage results in blunt-ended DNA fragments .

Comparison with Similar Compounds

Similar Compounds:

- Hind III: Recognizes the sequence 5’-AAGCTT-3’ and produces sticky ends.

- EcoRI: Recognizes the sequence 5’-GAATTC-3’ and produces sticky ends.

- BamHI: Recognizes the sequence 5’-GGATCC-3’ and produces sticky ends .

Uniqueness: Hinc II is unique in that it produces blunt-ended DNA fragments, which can be advantageous in certain cloning applications where sticky ends are not desired. Its recognition sequence and cleavage pattern also distinguish it from other restriction enzymes .

Properties

CAS No. |

81295-21-8 |

|---|---|

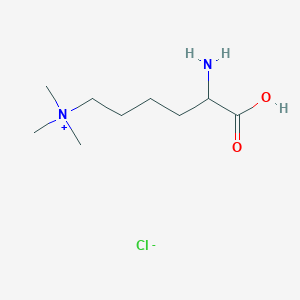

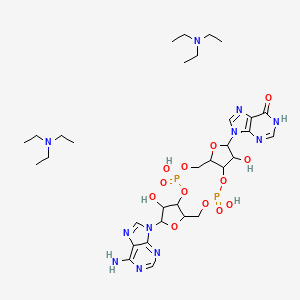

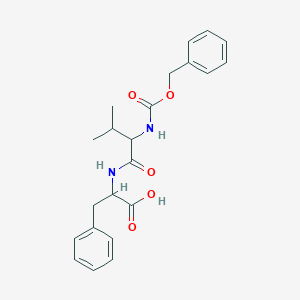

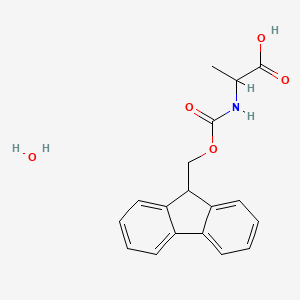

Molecular Formula |

C32H53N11O13P2 |

Molecular Weight |

861.8 g/mol |

IUPAC Name |

9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine |

InChI |

InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3 |

InChI Key |

JFWXPCYJPWAGBA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pentanoic acid](/img/structure/B13384481.png)

![1-[2-[[[2,7-Bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[4-[4-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-2-ol;1-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-3-[[5-[3-[2-[[[2,7-bis(diethylamino)fluoren-9-ylidene]hydrazinylidene]methyl]-5-(diethylamino)phenoxy]-2-hydroxypropyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]propan-2-ol;1-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-3-[4-[2-[4-[3-[5-(diethylamino)-2-[(fluoren-9-ylidenehydrazinylidene)methyl]phenoxy]-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propan-2-ol;methane](/img/structure/B13384512.png)

![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)

![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)

![tert-butyl N-(3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13384538.png)